molecular formula C18H13ClF3N3O3 B2411679 2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethoxy}-3-chloro-5-(trifluoromethyl)pyridine CAS No. 955961-70-3

2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethoxy}-3-chloro-5-(trifluoromethyl)pyridine

Cat. No.: B2411679
CAS No.: 955961-70-3
M. Wt: 411.77
InChI Key: AQYCRJZFKUSHDX-UHFFFAOYSA-N
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Description

2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethoxy}-3-chloro-5-(trifluoromethyl)pyridine is a synthetic organic compound with a unique structure that combines various functional groups

Properties

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)pyrazol-1-yl]ethoxy]-3-chloro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N3O3/c19-13-8-12(18(20,21)22)9-23-17(13)26-6-5-25-4-3-14(24-25)11-1-2-15-16(7-11)28-10-27-15/h1-4,7-9H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYCRJZFKUSHDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(C=C3)CCOC4=C(C=C(C=N4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step reaction involving the following steps:

  • Synthesis of the 1,3-benzodioxole-5-yl-1H-pyrazol precursor.

  • Formation of 2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethanol through a reaction with ethylene oxide.

  • Conversion of the alcohol to the corresponding chloride using thionyl chloride or a similar reagent.

  • Introduction of the trifluoromethyl group via a substitution reaction with appropriate trifluoromethylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, utilizing continuous flow reactors, catalyst optimization, and enhanced purification techniques to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes a variety of chemical reactions, including:

  • Oxidation: Leading to the formation of various oxidized derivatives.

  • Reduction: Producing reduced forms, which might be useful intermediates.

Common Reagents and Conditions

  • Oxidation: Chromium trioxide in acidic conditions, potassium permanganate.

  • Reduction: Sodium borohydride, lithium aluminium hydride.

  • Substitution: Halogenated reagents under basic or acidic conditions.

Major Products Formed

Major products from these reactions include:

  • Oxidized derivatives with additional oxygen-containing functional groups.

  • Reduced forms with hydrogenated sites.

  • Substituted compounds with varied functional groups replacing original substituents.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound's structural features allow it to interact with specific enzymes and receptors involved in cancer progression. For instance, derivatives of pyrazoles have been shown to inhibit protein kinases crucial for tumor growth .

Enzyme Inhibition

The compound's ability to modulate enzyme activity has been explored in various contexts. Research indicates that it may act on receptor protein tyrosine kinases such as c-Kit and c-Fms, which are implicated in several malignancies . This modulation can lead to therapeutic strategies targeting these pathways.

Antimicrobial Properties

Compounds containing pyrazole rings have also demonstrated antimicrobial activity. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways, making them candidates for further development as antimicrobial agents .

Photophysical Properties

The unique structure of this compound allows it to possess interesting photophysical properties. These properties can be harnessed in material science for applications such as organic light-emitting diodes (OLEDs) and sensors due to their ability to emit light upon excitation .

Crystal Engineering

The ability of this compound to form well-defined crystals with unique conformational characteristics opens avenues for research in crystal engineering. This is particularly relevant for developing new materials with tailored properties for electronic applications .

Synthesis and Characterization

The synthesis of 2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethoxy}-3-chloro-5-(trifluoromethyl)pyridine typically involves multi-step reactions that include:

  • Formation of the Pyrazole Ring : This can be achieved through condensation reactions involving appropriate precursors.
  • Introduction of the Trifluoromethyl Group : Often accomplished via electrophilic fluorination techniques.
  • Final Assembly : Combining all fragments through etherification or similar reactions.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Anticancer Activity

A study focusing on pyrazole derivatives highlighted the efficacy of compounds similar to this compound against specific cancer cell lines. The results showed significant inhibition of cell proliferation at low micromolar concentrations, indicating a promising therapeutic index .

Case Study 2: Enzyme Modulation

Research investigating the interaction of pyrazole derivatives with c-Kit revealed that modifications in the side chains significantly affected binding affinity and selectivity. This study suggests that strategic alterations could enhance the therapeutic potential of compounds like this compound in targeting specific cancers .

Mechanism of Action

Effects and Pathways

The mechanism by which this compound exerts its effects involves interaction with molecular targets such as enzymes, receptors, or ion channels. Its structure allows it to fit into active sites or binding pockets, modifying the activity of these targets.

Molecular Targets

Potential molecular targets include:

  • Enzymes involved in metabolic pathways.

  • Receptors in signaling pathways.

  • Ion channels regulating cellular activity.

Comparison with Similar Compounds

Uniqueness

Compared to other compounds with similar structures, 2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethoxy}-3-chloro-5-(trifluoromethyl)pyridine offers unique chemical reactivity and binding properties due to its specific combination of functional groups.

Similar Compounds

  • 3-chloro-5-(trifluoromethyl)pyridine derivatives.

  • 1H-pyrazole compounds with benzodioxol groups.

  • Other ethoxy-substituted heterocycles.

There you have it! Dive into the fascinating world of this compound and let it spark some new ideas. What's next?

Biological Activity

The compound 2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethoxy}-3-chloro-5-(trifluoromethyl)pyridine is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features several notable structural elements:

  • Benzodioxole moiety : Known for its biological activity in various contexts.
  • Pyrazole ring : Often associated with anti-inflammatory and anticancer properties.
  • Chloro and trifluoromethyl groups : These substituents can enhance lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the benzodioxole and pyrazole rings suggests potential interactions with pathways involved in:

  • Cell proliferation
  • Apoptosis
  • Inflammation modulation

Anticancer Activity

Research indicates that compounds similar to this structure exhibit significant anticancer properties. For instance, studies have shown that derivatives containing benzodioxole and pyrazole structures can inhibit tumor cell growth through mechanisms such as:

  • Inducing cell cycle arrest
  • Promoting apoptosis in cancer cells

A study screening a library of compounds identified several candidates with promising anticancer activity against various cancer cell lines, emphasizing the potential of pyrazole derivatives in oncology .

Antimicrobial Properties

The antimicrobial activity of compounds with similar structures has been explored, particularly against Gram-positive bacteria. While specific data on this compound's antimicrobial efficacy is limited, related studies demonstrate that benzodioxole-containing compounds can exhibit selective antibacterial effects .

Case Studies and Research Findings

StudyFindings
Walid Fayad et al. (2019)Identified novel anticancer compounds through screening drug libraries; compounds with similar structures showed significant growth inhibition in multicellular spheroids .
MDPI Study (2010)Investigated the synthesis and biological evaluation of pyrazole derivatives; highlighted the importance of structural modifications for enhancing bioactivity .

Q & A

Q. What synthetic methodologies are employed to construct the pyrazole-pyridine ether linkage in this compound?

The ether bond is formed via nucleophilic substitution, where a pyrazole-alcohol reacts with a chloropyridine derivative under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C). Cyclocondensation of trihaloalkenones with nicotinohydrazides in refluxing ethanol achieves yields up to 91% . Protecting groups like dimethoxy acetals prevent side reactions during coupling .

Q. Which spectroscopic techniques are critical for characterizing trifluoromethyl and chloro substituents?

  • ¹⁹F NMR : Confirms trifluoromethyl presence (δ ≈ -60 ppm).
  • ³⁵Cl NQR : Detects chlorine environments.
  • HRMS : Validates molecular ion consistency. Complementary IR spectroscopy identifies C-F (1100–1200 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches .

Q. How can X-ray crystallography resolve regiochemical uncertainties in pyrazole substitution?

Single-crystal XRD definitively assigns regiochemistry. SHELXL refines atomic positions and dihedral angles between pyridine and benzodioxole rings, revealing steric/electronic influences . For example, a dihedral angle >30° indicates significant ring distortion .

Q. What are the primary medicinal chemistry applications of this compound?

It serves as a scaffold for enzyme inhibitors (e.g., kinase or factor Xa targets) due to its trifluoromethyl and pyrazole motifs. Analogous compounds show antimicrobial and antioxidant activities .

Advanced Research Questions

Q. How can metabolic stability be assessed in preclinical studies?

  • In vitro assays : Liver microsomal stability tests quantify CYP450-mediated degradation.
  • LC-MS/MS : Tracks metabolite formation.
  • Isotope labeling : Identifies metabolic hotspots. Structural modifications (e.g., introducing electron-withdrawing groups) enhance stability .

Q. What strategies resolve contradictions between computational and experimental bioactivity data?

  • Free Energy Perturbation (FEP) : Incorporates explicit solvent models to improve binding affinity predictions.
  • Molecular Dynamics (MD) : Simulates induced-fit binding over ≥100 ns. Validation via isothermal titration calorimetry (ITC) refines thermodynamic parameters (ΔH, ΔS) .

Q. How does ring puckering analysis enhance understanding of conformational flexibility?

Cremer-Pople parameters quantify puckering amplitudes (Q) and phase angles (φ) from XRD data. For example, trifluoromethyl groups induce chair-like puckering in pyridine rings, altering binding interactions .

Q. What in vitro assays evaluate enzyme inhibition potential?

  • Fluorescence Polarization (FP) : Measures kinase inhibition.
  • Fluorogenic substrate cleavage : Determines IC₅₀ (e.g., razaxaban’s factor Xa inhibition, Ki = 0.19 nM) . Comparative IC₅₀ tables for analogs highlight substituent effects .

Q. How is regioselectivity optimized during synthesis to avoid dehalogenation?

  • Low-temperature reactions : Minimize thermal degradation.
  • Pd-catalyzed cross-coupling : Preserves halogen bonds. Monitoring via in situ Raman spectroscopy detects intermediates .

Q. How does the benzodioxole group influence electronic properties?

  • Cyclic Voltammetry (CV) : Measures HOMO-LUMO gaps.
  • XPS : Quantifies electron density shifts on adjacent atoms.
    Benzodioxole enhances π-π stacking, critical for target engagement .

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